NP-313
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of NP-313 involves several steps, starting with the preparation of 1,4-naphthoquinone. The compound is then subjected to acetylation and chlorination reactions to yield 2-acetylamino-3-chloro-1,4-naphthoquinone. Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
NP-313 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert this compound into hydroquinone derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions
Scientific Research Applications
NP-313 has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying quinone chemistry.
Biology: Investigated for its role in inhibiting platelet aggregation and activation.
Medicine: Explored as a potential therapeutic agent for preventing thrombosis and other cardiovascular diseases.
Industry: Utilized in the development of antithrombotic drugs and other pharmaceutical applications
Mechanism of Action
NP-313 exerts its effects by dual inhibition of thromboxane A2 synthesis and selective inhibition of store-operated calcium channel-mediated calcium efflux. This results in the inhibition of platelet aggregation and activation. The molecular targets include cyclooxygenase-1 and thromboxane A2 synthase, with IC50 values of 1.5 and 3.9 µM, respectively .
Comparison with Similar Compounds
NP-313 is unique compared to other naphthoquinone derivatives due to its dual mechanism of action. Similar compounds include:
1,4-Naphthoquinone: A basic quinone structure used in various chemical reactions.
Menadione (Vitamin K3): A naphthoquinone derivative with vitamin activity.
Plumbagin: A naturally occurring naphthoquinone with antitumor properties. This compound stands out due to its specific inhibition of thromboxane A2 synthesis and calcium efflux, making it a potent antithrombotic agent
Properties
CAS No. |
5397-78-4 |
---|---|
Molecular Formula |
C12H8ClNO3 |
Molecular Weight |
249.65 g/mol |
IUPAC Name |
N-(3-chloro-1,4-dioxonaphthalen-2-yl)acetamide |
InChI |
InChI=1S/C12H8ClNO3/c1-6(15)14-10-9(13)11(16)7-4-2-3-5-8(7)12(10)17/h2-5H,1H3,(H,14,15) |
InChI Key |
OMXMYDUYAUOFRX-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |
Canonical SMILES |
CC(=O)NC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |
Appearance |
Solid powder |
5397-78-4 | |
Pictograms |
Acute Toxic |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NP-313; NP 313; NP313; NSC-4264; NSC 4264; NSC4264; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.